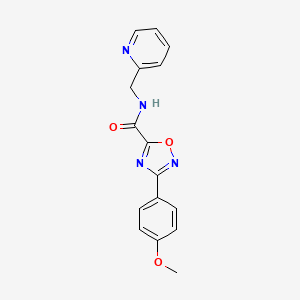![molecular formula C20H12F3NO3S B11485832 7-(2,4-Difluorophenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11485832.png)
7-(2,4-Difluorophenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2,4-DIFLUOROPHENYL)-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and a thieno[3,2-b]pyridine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,4-DIFLUOROPHENYL)-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-b]pyridine core, followed by the introduction of the fluorophenyl groups. Common reagents used in these reactions include fluorinated aromatic compounds, pyridine derivatives, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
7-(2,4-DIFLUOROPHENYL)-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound’s potential as a bioactive molecule is investigated. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, the compound’s pharmacological properties are studied to determine its potential as a therapeutic agent. Its ability to interact with specific molecular targets can lead to the development of new treatments for various diseases.
Industry
In industry, the compound’s unique chemical properties make it useful in the development of advanced materials, such as polymers and coatings. Its stability and reactivity can be harnessed for various industrial applications.
Wirkmechanismus
The mechanism of action of 7-(2,4-DIFLUOROPHENYL)-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The compound’s fluorine atoms play a crucial role in enhancing its binding affinity and specificity for these targets.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 7-(2,4-Difluorphenyl)-3-(4-Chlorphenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carbonsäure
- 7-(2,4-Difluorphenyl)-3-(4-Bromphenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carbonsäure
Einzigartigkeit
Die Einzigartigkeit von 7-(2,4-Difluorphenyl)-3-(4-Fluorphenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carbonsäure liegt in ihrer spezifischen Kombination von Fluoratomen und dem Thieno[3,2-b]pyridine-Kern. Diese Struktur verleiht unterschiedliche chemische und biologische Eigenschaften, was sie für verschiedene Anwendungen wertvoll macht. Das Vorhandensein mehrerer Fluoratome erhöht ihre Stabilität und Reaktivität, wodurch sie sich von anderen ähnlichen Verbindungen unterscheidet.
Eigenschaften
Molekularformel |
C20H12F3NO3S |
|---|---|
Molekulargewicht |
403.4 g/mol |
IUPAC-Name |
7-(2,4-difluorophenyl)-3-(4-fluorophenyl)-5-oxo-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C20H12F3NO3S/c21-10-3-1-9(2-4-10)16-17-18(28-19(16)20(26)27)13(8-15(25)24-17)12-6-5-11(22)7-14(12)23/h1-7,13H,8H2,(H,24,25)(H,26,27) |
InChI-Schlüssel |
HBQYIJFTCRWWCL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C2=C(C(=C(S2)C(=O)O)C3=CC=C(C=C3)F)NC1=O)C4=C(C=C(C=C4)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(5-bromofuran-2-yl)-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11485763.png)
![N-{1,1,1,3,3,3-hexafluoro-2-[(2-methylphenyl)amino]propan-2-yl}-2-methylpropanamide](/img/structure/B11485767.png)
![3-(4-fluorophenyl)-N-(2-{[(2-fluorophenyl)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11485780.png)
![3-{(2E)-2-[2-(benzyloxy)-3-methoxybenzylidene]hydrazinyl}-4H-1,2,4-triazol-4-amine](/img/structure/B11485801.png)
![Benzamide, N-[4-(1H-1,3-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]-4-fluoro-](/img/structure/B11485806.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(pyridin-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11485810.png)
![N-[(3-methoxyphenyl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11485814.png)
![1-{[7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-yl]sulfonyl}indoline](/img/structure/B11485816.png)
![N-{2-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2,4-difluorobenzamide](/img/structure/B11485824.png)
![3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11485836.png)
![7H-[1,2,4]Triazolo[5,1-b][1,3]thiazin-7-one, 2-(2-furanyl)-5-(2-thienyl)-](/img/structure/B11485838.png)

![5-Oxo-3-phenyl-7-(thiophen-3-yl)-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11485853.png)
